molecular formula C13H11F3N2O4S2 B2914519 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid CAS No. 685837-06-3

4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid

Cat. No.: B2914519
CAS No.: 685837-06-3
M. Wt: 380.36
InChI Key: JXGROMBXKMNTNI-UHFFFAOYSA-N
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Description

4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid is a complex organic compound characterized by its unique structure, which includes a thienyl group, a trifluoromethyl group, and a sulfonyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid typically involves multiple steps, starting with the construction of the pyrimidinyl core. One common approach is the reaction of 2-thienylamine with a trifluoromethylating agent to form 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-amine, followed by sulfonylation and subsequent esterification to introduce the butanoic acid moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones may be formed.

  • Reduction: Alcohols or amines can be produced.

  • Substitution: Various substituted pyrimidines or thienyl derivatives can result.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid can be used as a probe to study enzyme activities or as a building block for bioactive molecules.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-amine

  • 2-Thenoyltrifluoroacetone

  • 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione

Uniqueness: 4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid stands out due to its combination of functional groups, which provides it with unique chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4S2/c14-13(15,16)10-7-8(9-3-1-5-23-9)17-12(18-10)24(21,22)6-2-4-11(19)20/h1,3,5,7H,2,4,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGROMBXKMNTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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